5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a thiol reagent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-(aminomethyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclopropyl-1,2,4-triazole-3-thiol
Uniqueness
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to the presence of both the cyclopropyl and aminomethyl groups, which can confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c7-3-5-8-9-6(11)10(5)4-1-2-4;/h4H,1-3,7H2,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIQDOGQZLZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-59-6 | |
Record name | 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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